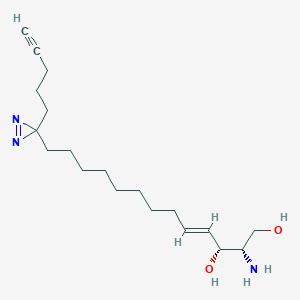

Photoclick sphingosine

Description

Properties

IUPAC Name |

(E,2S,3R)-2-amino-13-(3-pent-4-ynyldiazirin-3-yl)tridec-4-ene-1,3-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H33N3O2/c1-2-3-11-14-19(21-22-19)15-12-9-7-5-4-6-8-10-13-18(24)17(20)16-23/h1,10,13,17-18,23-24H,3-9,11-12,14-16,20H2/b13-10+/t17-,18+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNCJUDANJBAFRY-WOKGBUJHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCC1(N=N1)CCCCCCCCC=CC(C(CO)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCCCC1(N=N1)CCCCCCCC/C=C/[C@H]([C@H](CO)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H33N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Photoclick Sphingosine: A Tool for Exploring Sphingolipid Biology

Authored by Gemini AI

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photoclick sphingosine (B13886) (pacSph) is a powerful bifunctional chemical probe designed for the advanced study of sphingolipid metabolism and interactions in living cells.[1][2][3] This synthetic analog of sphingosine incorporates two key chemical moieties: a photoactivatable diazirine ring and a clickable alkyne group.[1][2] This dual functionality allows for the covalent cross-linking of pacSph to interacting biomolecules upon UV irradiation and subsequent detection or enrichment via a highly selective copper-catalyzed or copper-free click reaction.[1] This guide provides a comprehensive overview of photoclick sphingosine, its mechanism of action, detailed experimental protocols for its application in fluorescence microscopy and proteomics, and a summary of key quantitative findings.

Core Concepts and Mechanism of Action

This compound is designed to be metabolically incorporated into cellular sphingolipid pathways, serving as a substrate for enzymes that synthesize more complex sphingolipids like ceramide and sphingomyelin.[4][5] To prevent its degradation and channeling into glycerolipid metabolism, it is crucial to use cell lines deficient in sphingosine-1-phosphate lyase (SGPL1).[4]

The utility of this compound is derived from its two functional groups:

-

Photoactivatable Diazirine Group: Upon exposure to UV light (typically around 350-365 nm), the diazirine ring is converted into a highly reactive carbene intermediate. This carbene can then form a covalent bond with any nearby molecules, effectively "trapping" the interaction between the sphingolipid and its binding partners, most notably proteins.[1]

-

Clickable Alkyne Group: The terminal alkyne handle allows for a bioorthogonal click chemistry reaction with an azide-modified reporter molecule. This reporter can be a fluorophore for visualization by microscopy or an affinity tag like biotin (B1667282) for enrichment and subsequent identification of cross-linked proteins by mass spectrometry.[1]

This "Flash & Click" methodology provides spatiotemporal control over the labeling and identification of sphingolipid-interacting proteins within their native cellular environment.

Experimental Protocols

I. Visualization of Sphingolipid Trafficking by Fluorescence Microscopy

This protocol allows for the visualization of the subcellular localization of sphingolipids derived from this compound.

A. Cell Culture and Labeling:

-

Cell Line: Use a human or mouse cell line with a knockout of the SGPL1 gene (e.g., SGPL1-/- HeLa cells or mouse embryonic fibroblasts).[4]

-

Plating: Plate the SGPL1-/- cells on glass-bottom dishes suitable for microscopy one day prior to the experiment.

-

Labeling Medium Preparation: Prepare a working solution of 0.5 µM this compound in DMEM supplemented with delipidated fetal bovine serum (FBS). To do this, add 1 µL of a 6 mM stock solution of this compound in ethanol (B145695) to 12 mL of the medium.[4] Ensure homogeneity by incubating at 37°C for 5 minutes, sonicating for 5 minutes, and then incubating for another 5 minutes at 37°C.[4]

-

Pulse Labeling: Wash the cells twice with the delipidated FBS-containing DMEM. Incubate the cells with the 0.5 µM this compound labeling medium for 30 minutes at 37°C.[4]

-

Chase: Wash the cells three times with the delipidated FBS-containing DMEM. Incubate the cells in normal growth medium (containing regular FBS) for a desired chase period (e.g., 1 hour to visualize Golgi accumulation) at 37°C to allow for the metabolic processing and trafficking of the labeled sphingolipids.[4]

B. Photo-Crosslinking and Fixation:

-

UV Irradiation: Place the cells on ice and irradiate with 365 nm UV light for 15 minutes to induce photo-crosslinking.

-

Fixation: Gently wash the cells with PBS and then fix with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

-

Quenching: Quench the fixation by washing the cells with PBS containing 50 mM glycine.

C. Click Chemistry and Imaging:

-

Permeabilization: Permeabilize the cells with a buffer containing saponin (B1150181) (e.g., 0.1% saponin in PBS) for 10 minutes.

-

Click Reaction: Prepare the click reaction cocktail. A typical cocktail includes an azide-conjugated fluorophore (e.g., Alexa Fluor 647 Azide), a copper(I) source (e.g., copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA) in a suitable buffer. Incubate the cells with the click reaction cocktail for 30 minutes at room temperature in the dark.[4]

-

Washing: Wash the cells extensively with PBS to remove unreacted click chemistry reagents.[4]

-

Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.[4]

II. Identification of Sphingolipid-Interacting Proteins by Mass Spectrometry

This protocol outlines the workflow for identifying proteins that interact with this compound-derived lipids.

A. Cell Culture, Labeling, and Crosslinking:

-

Follow the same procedure as for fluorescence microscopy (Protocol I, Section A) for cell culture and labeling, scaling up the number of cells as needed for proteomic analysis.

-

UV Crosslinking: After the desired chase period, place the culture plates on ice and irradiate with 365 nm UV light for 15 minutes.[5]

B. Cell Lysis and Click Reaction:

-

Lysis: Wash the cells with cold PBS and then lyse the cells in a buffer containing 1% SDS in PBS, supplemented with a nuclease (e.g., Benzonase) to reduce viscosity from DNA.[5]

-

Click Reaction with Biotin-Azide: To the cell lysate, add the click chemistry reagents, including a biotin-azide conjugate, copper(II) sulfate, a reducing agent, and a copper-chelating ligand. Incubate for 1 hour at room temperature to attach biotin to the cross-linked sphingolipids.

C. Affinity Purification and Protein Digestion:

-

Affinity Purification: Add streptavidin-coated magnetic beads to the lysate and incubate to capture the biotinylated protein-lipid complexes.

-

Washing: Wash the beads extensively with stringent buffers (e.g., containing high salt and detergents) to remove non-specifically bound proteins.

-

On-Bead Digestion: Resuspend the beads in a digestion buffer and add a protease (e.g., trypsin) to digest the captured proteins into peptides.

D. Mass Spectrometry and Data Analysis:

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Database Searching: Search the acquired MS/MS spectra against a protein database to identify the peptides and, consequently, the proteins that were cross-linked to the this compound-derived lipids.

-

Quantitative Analysis: Use label-free quantification or isotopic labeling methods to determine the relative abundance of the identified proteins in the this compound-labeled sample compared to control samples (e.g., no UV crosslinking or competition with natural sphingosine).

Quantitative Data Presentation

The following table summarizes the types of quantitative data that can be obtained from experiments using this compound. A key study by Haberkant et al. (2016) identified a significant number of novel sphingolipid-binding proteins.[6]

| Data Type | Description | Example Findings from Literature |

| Protein Interactome | A list of proteins identified by mass spectrometry as interacting with this compound-derived lipids. | Over 180 novel sphingolipid-binding proteins were identified in sphingosine-1-phosphate lyase deficient cells.[6] |

| Subcellular Localization | The distribution of labeled sphingolipids within different cellular organelles, often quantified by colocalization analysis with organelle-specific markers. | Time-dependent trafficking of this compound metabolites from the endoplasmic reticulum to the Golgi apparatus and then to the plasma membrane and lysosomes has been observed.[7] |

| Metabolic Conversion Rates | The relative abundance of different sphingolipid species (e.g., ceramide, sphingomyelin) derived from this compound over time, typically analyzed by thin-layer chromatography (TLC). | Analysis of pacSph labeled lipids by TLC shows its conversion into more complex sphingolipids over time.[7] |

| Binding Specificity | Validation of specific protein-lipid interactions, often through competition experiments with an excess of the natural lipid or by using mutant proteins. | The interaction of validated protein hits with pacSph can be competed away by the addition of natural sphingosine.[7] |

Mandatory Visualizations

Caption: Metabolic pathway of this compound in SGPL1-deficient cells.

Caption: Experimental workflow for fluorescence microscopy using this compound.

Caption: Experimental workflow for proteomics using this compound.

References

- 1. avantiresearch.com [avantiresearch.com]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Monitoring sphingolipid trafficking in cells using fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of TRAMs as sphingolipid-binding proteins using a photoactivatable and clickable short-chain ceramide analog - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bifunctional Sphingosine for Cell-Based Analysis of Protein-Sphingolipid Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Photoclick Sphingosine: Structure, Applications, and Protocols

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of photoclick sphingosine (B13886), a powerful chemical tool for investigating sphingolipid metabolism and interactions. We will delve into its chemical structure, provide detailed experimental protocols for its application, present quantitative data from key studies, and visualize relevant biological pathways and experimental workflows.

Core Concept: The Chemical Structure of Photoclick Sphingosine

This compound, also known as pacSph or pacSphingosine (d18:1), is a synthetically modified analog of sphingosine designed for multi-faceted utility in cellular biology.[1][2] Its innovative design incorporates two key bioorthogonal functionalities onto a sphingosine backbone: a photoactivatable group and a clickable handle.[2]

The core structure consists of the characteristic (2S,3R,4E)-2-amino-4-tridecene-1,3-diol backbone of sphingosine.[1] This structural mimicry allows it to be recognized and processed by cellular enzymes, thereby entering endogenous sphingolipid metabolic pathways.[2][3] The two crucial modifications are:

-

A Photoactivatable Diazirine Group: This moiety, typically positioned on the hydrophobic tail, can be activated by UV light to form a highly reactive carbene. This carbene rapidly and indiscriminately forms covalent bonds with nearby molecules, enabling the capture of transient and stable protein-lipid interactions through photoaffinity labeling (PAL).[2]

-

A Terminal Alkyne Group: This "clickable" handle allows for the covalent attachment of a variety of reporter molecules (e.g., fluorophores, biotin) via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry."[2] This enables the visualization, enrichment, and identification of this compound and its metabolites, as well as any crosslinked protein partners.

Chemical Structure of this compound:

Caption: Chemical structure of this compound.

Data Presentation: Properties and Proteomic Analysis

Physicochemical Properties

| Property | Value | Reference |

| Synonyms | pacSph, pacSphingosine (d18:1), Click Tag™ Sphingosine | [1] |

| CAS Number | 1823021-14-2 | [1] |

| Molecular Formula | C₁₉H₃₃N₃O₂ | [1] |

| Molecular Weight | 335.5 g/mol | [1] |

| Appearance | Powder | |

| Solubility | Ethanol | [1] |

| Storage | -20°C | [1] |

Quantitative Proteomic Analysis of Sphingolipid-Binding Proteins

The following table summarizes a selection of high-confidence protein interactors identified in a chemoproteomic profiling study using this compound (pacSph) in sphingosine-1-phosphate lyase deficient (SGPL1-/-) mouse embryonic fibroblasts. Proteins were identified by mass spectrometry following photo-crosslinking, click chemistry-based enrichment, and proteolytic digestion. The spectral counts indicate the relative abundance of each protein identified.

| Protein | Gene | Function | Spectral Counts (pacSph/+UV) |

| ATP synthase subunit alpha, mitochondrial | Atp5a1 | ATP synthesis | 125 |

| 14-3-3 protein epsilon | Ywhae | Signal transduction | 118 |

| V-type proton ATPase subunit B, brain isoform | Atp6v1b2 | Proton transport | 115 |

| Elongation factor 1-alpha 1 | Eef1a1 | Protein synthesis | 109 |

| Tubulin beta-5 chain | Tubb5 | Cytoskeleton | 105 |

| Heat shock cognate 71 kDa protein | Hspa8 | Protein folding | 98 |

| Glyceraldehyde-3-phosphate dehydrogenase | Gapdh | Glycolysis | 95 |

| ATP synthase subunit beta, mitochondrial | Atp5b | ATP synthesis | 92 |

| Actin, cytoplasmic 1 | Actb | Cytoskeleton | 88 |

| 14-3-3 protein zeta/delta | Ywhaz | Signal transduction | 85 |

Data adapted from the supplementary materials of Haberkant, P., et al. (2016). Bifunctional Sphingosine for Cell-Based Analysis of Protein-Sphingolipid Interactions. ACS Chemical Biology, 11(1), 222–230.[4]

Experimental Protocols

Metabolic Labeling of Cultured Cells with this compound

This protocol describes the incorporation of this compound into the sphingolipid metabolism of cultured cells. For studies focusing on the metabolism of sphingosine itself, it is recommended to use sphingosine-1-phosphate lyase (SGPL1) knockout cells to prevent the degradation of the sphingoid base.[5]

Materials:

-

This compound (pacSph)

-

Ethanol (for stock solution)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Delipidated FBS

-

Phosphate-buffered saline (PBS)

-

Cultured cells (e.g., HeLa, MEFs)

Procedure:

-

Stock Solution Preparation: Prepare a 6 mM stock solution of this compound in ethanol.[6] Store at -20°C.

-

Cell Seeding: Plate cells to achieve 70-80% confluency on the day of the experiment.

-

Preparation of Labeling Medium:

-

Pre-warm complete cell culture medium containing delipidated FBS to 37°C.

-

Dilute the this compound stock solution into the pre-warmed medium to a final concentration of 0.5 µM to 6 µM.[5][6] The optimal concentration should be determined empirically for each cell type.

-

To ensure homogeneous mixing of the lipid, sonicate the working solution for 5 minutes and incubate at 37°C for another 5 minutes.[6]

-

-

Metabolic Labeling:

-

Aspirate the existing culture medium from the cells.

-

Wash the cells twice with PBS.

-

Add the prepared labeling medium to the cells.

-

Incubate the cells for 30 minutes to 24 hours at 37°C in a humidified incubator with 5% CO₂.[6] The incubation time will depend on the specific metabolic process being investigated.

-

-

Post-Labeling Chase (Optional):

-

Cell Harvesting/Fixation: Proceed with either cell harvesting for downstream analysis (e.g., lipid extraction, mass spectrometry) or cell fixation for imaging.

Photoaffinity Labeling (PAL) of Interacting Proteins

This protocol outlines the procedure for covalently crosslinking this compound to its interacting proteins.

Materials:

-

Cells metabolically labeled with this compound

-

PBS

-

UV lamp (365 nm)

Procedure:

-

Cell Preparation: After metabolic labeling (and optional chase), wash the cells twice with ice-cold PBS.

-

UV Crosslinking:

-

Place the cell culture dish on ice.

-

Irradiate the cells with UV light (365 nm) for 15-30 minutes. The optimal irradiation time should be determined empirically.

-

-

Cell Harvesting:

-

Immediately after irradiation, aspirate the PBS.

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

The cell lysate containing the crosslinked protein-lipid complexes is now ready for downstream applications such as click chemistry and proteomic analysis.

-

Click Chemistry for Visualization or Enrichment

This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a reporter molecule to the alkyne handle of this compound.

Materials:

-

Fixed and permeabilized cells labeled with this compound OR cell lysate containing this compound-labeled molecules.

-

Azide-functionalized reporter molecule (e.g., Alexa Fluor 647 Azide for imaging, Biotin (B1667282) Azide for enrichment)

-

Click-iT™ Cell Reaction Buffer Kit or similar, containing:

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Reducing agent (e.g., sodium ascorbate)

-

Copper-chelating ligand (e.g., THPTA)

-

-

PBS

Procedure for Imaging in Fixed Cells:

-

Fixation and Permeabilization:

-

Fix metabolically labeled cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.[6]

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 or 0.1% saponin (B1150181) in PBS for 10-15 minutes.[7]

-

Wash the cells three times with PBS.

-

-

Click Reaction:

-

Prepare the click reaction cocktail according to the manufacturer's instructions. This typically involves mixing the copper(II) sulfate, reducing agent, and the azide-functionalized reporter molecule in the provided buffer.

-

Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.[7]

-

-

Washing:

-

Aspirate the reaction cocktail.

-

Wash the cells at least five times with PBS to remove excess reagents.[6]

-

-

Imaging: The cells are now ready for visualization by fluorescence microscopy.

Procedure for Enrichment from Cell Lysates:

-

Click Reaction:

-

To the cell lysate containing the this compound-labeled molecules, add the click reaction components: biotin azide, copper(II) sulfate, and a reducing agent.

-

Incubate for 1 hour at room temperature with gentle agitation.

-

-

Protein Precipitation: Precipitate the proteins from the reaction mixture (e.g., using methanol/chloroform precipitation).

-

Enrichment:

-

Resuspend the protein pellet in a buffer containing SDS.

-

Add streptavidin-coated beads to the lysate and incubate to capture the biotinylated protein-lipid complexes.

-

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution and Analysis: Elute the bound proteins from the beads and proceed with downstream analysis, such as SDS-PAGE and mass spectrometry for protein identification.

Mandatory Visualizations

Signaling and Metabolic Pathways

Caption: Overview of the Sphingolipid Metabolism Pathway.

Caption: Simplified Sphingosine-1-Phosphate (S1P) Signaling Pathway.

Experimental Workflow

References

- 1. caymanchem.com [caymanchem.com]

- 2. avantiresearch.com [avantiresearch.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Bifunctional Sphingosine for Cell-Based Analysis of Protein-Sphingolipid Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sphingosine-1-Phosphate Lyase Deficient Cells as a Tool to Study Protein Lipid Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Monitoring sphingolipid trafficking in cells using fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

The Synthesis and Application of Photoactivatable Clickable Sphingosine: A Technical Guide for Advanced Sphingolipid Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis and application of photoactivatable and clickable sphingosine (B13886) analogs, powerful chemical tools for the spatiotemporal investigation of sphingolipid metabolism, trafficking, and protein interactions. By integrating a photoactivatable moiety and a bioorthogonal "clickable" handle into the sphingosine backbone, these probes enable researchers to initiate covalent cross-linking to interacting molecules at specific times and locations, and to subsequently visualize or enrich these complexes for analysis.

Introduction to Photoactivatable Clickable Sphingosine Probes

Sphingolipids are a critical class of lipids that serve as both structural components of cellular membranes and as key signaling molecules involved in a myriad of cellular processes, including proliferation, apoptosis, and inflammation.[1] The dynamic nature of sphingolipid metabolism and signaling presents a significant challenge to researchers. Photoactivatable clickable sphingosine probes, such as the widely used pacSph (photoactivatable and clickable sphingosine), have emerged as indispensable tools to overcome these challenges.[2][3]

These probes typically incorporate two key features:

-

A Photoactivatable Group: Commonly a diazirine or benzophenone, which upon irradiation with UV light, generates a highly reactive carbene that forms covalent bonds with nearby molecules, effectively "trapping" transient interactions.[4][5] Another approach involves photoswitchable groups like azobenzene (B91143), which change conformation upon light exposure, thereby altering the probe's biological activity.[6][7][8]

-

A Clickable Handle: Usually a terminal alkyne or an azide, which allows for the highly specific and efficient covalent attachment of reporter molecules (e.g., fluorophores, biotin) via bioorthogonal click chemistry.[1][4] This enables the visualization or enrichment of the probe and its cross-linked partners.

This guide will focus on the synthesis of a diazirine-containing photoactivatable clickable sphingosine and its application in cell-based assays.

Synthesis of Photoactivatable Clickable Sphingosine (pacSph)

The synthesis of pacSph is a multi-step process that requires careful control of stereochemistry and protecting group chemistry. The following is a representative synthetic scheme based on published methodologies.

Synthetic Scheme Overview

The general strategy involves the synthesis of a sphingoid backbone containing a photoactivatable diazirine group and a terminal alkyne for click chemistry. This is typically achieved by coupling key building blocks and performing a series of functional group manipulations.

Key Experimental Protocols

Materials and General Methods: All reagents should be of high purity and used as received from commercial suppliers unless otherwise noted. Reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. Reaction progress is monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates and visualized by UV light and/or staining with appropriate reagents (e.g., potassium permanganate). Purification of intermediates and the final product is typically achieved by flash column chromatography on silica gel. Characterization of all synthesized compounds should be performed using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Detailed Synthetic Steps (Representative Protocol):

A plausible multi-step synthesis would involve the preparation of a key aldehyde intermediate derived from a protected amino acid, which is then subjected to a Wittig-type reaction with a phosphonium (B103445) ylide containing the photoactivatable diazirine and terminal alkyne. This is followed by stereoselective reduction and deprotection steps.

Protocol 1: Synthesis of a Photoactivatable and Clickable Phosphonium Ylide

-

Synthesis of the Diazirine-Alkyne Precursor: A long-chain alkyl ketone containing a terminal alkyne is synthesized. This ketone is then converted to the corresponding trifluoromethylphenyl diazirine.

-

Formation of the Phosphonium Salt: The diazirine-alkyne precursor is then functionalized with a terminal bromide or tosylate, which is subsequently reacted with triphenylphosphine (B44618) to yield the corresponding phosphonium salt.

Protocol 2: Synthesis of the Sphingoid Backbone Aldehyde

-

Starting Material: A suitably protected serine derivative, such as N-Boc-L-serine methyl ester, is used as the starting material to establish the correct stereochemistry at C2 and C3 of the sphingosine backbone.

-

Garner's Aldehyde Synthesis: The protected serine is converted to Garner's aldehyde, a common intermediate in sphingolipid synthesis, through a series of standard organic transformations including reduction and oxidation.

Protocol 3: Assembly and Final Deprotection

-

Wittig Reaction: The phosphonium ylide from Protocol 1 is deprotonated with a strong base (e.g., n-butyllithium) to form the ylide, which is then reacted with Garner's aldehyde from Protocol 2 to form the carbon-carbon double bond of the sphingoid backbone. This reaction is typically performed at low temperatures to control stereoselectivity.

-

Stereoselective Reduction: The resulting ketone is stereoselectively reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (B1222165) in the presence of a chelating agent.

-

Deprotection: The protecting groups (e.g., Boc and acetonide) are removed under acidic conditions to yield the final photoactivatable clickable sphingosine product.

Quantitative Data Summary

The following table summarizes the expected yields for each key step in the synthesis of a photoactivatable clickable sphingosine. Actual yields may vary depending on the specific reagents and conditions used.

| Step | Description | Expected Yield (%) |

| 1. Phosphonium Ylide Synthesis | Multi-step synthesis of the key Wittig reagent containing the diazirine and alkyne moieties. | 30-40 (overall) |

| 2. Garner's Aldehyde Synthesis | Conversion of protected serine to the corresponding aldehyde. | 70-80 |

| 3. Wittig Reaction and Stereoselective Reduction | Coupling of the ylide and aldehyde, followed by reduction to form the protected sphingoid backbone. | 50-60 |

| 4. Final Deprotection | Removal of protecting groups to yield the final product. | 85-95 |

| Overall Yield | ~5-10 |

Characterization Data: The final product should be thoroughly characterized by:

-

¹H and ¹³C NMR: To confirm the chemical structure and stereochemistry.[9]

-

High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition.[10][11][12]

Application of Photoactivatable Clickable Sphingosine

The synthesized probe can be used in a variety of cell-based experiments to study sphingolipid biology.

Experimental Workflow for Chemoproteomic Profiling

The following workflow describes the use of pacSph for the identification of sphingolipid-interacting proteins in living cells.[13]

Caption: Workflow for identifying protein interactors of sphingosine.

Detailed Experimental Protocols

Protocol 4: Metabolic Labeling and Photo-Crosslinking

-

Cell Culture: Plate cells of interest (e.g., HeLa or MEFs) to achieve 70-80% confluency at the time of the experiment.[14]

-

Metabolic Labeling: Remove the culture medium and replace it with fresh medium containing the photoactivatable clickable sphingosine probe (typically at a final concentration of 1-10 µM). Incubate for a desired period (e.g., 1-4 hours) to allow for cellular uptake and metabolic incorporation.[15]

-

Photo-Crosslinking: Wash the cells with PBS to remove excess probe. Irradiate the cells with UV light (e.g., 365 nm) for a short period (e.g., 1-5 minutes) on ice to induce covalent cross-linking of the probe to interacting proteins.[4]

Protocol 5: Cell Lysis, Click Chemistry, and Protein Enrichment

-

Cell Lysis: After irradiation, lyse the cells in a suitable lysis buffer containing protease inhibitors.

-

Click Reaction: To the cell lysate, add the click chemistry reagents: an azide-functionalized reporter tag (e.g., biotin-azide), a copper(I) source (e.g., CuSO₄ and a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA).[15][16][17] Incubate at room temperature for 1 hour.

-

Protein Precipitation and Enrichment: Precipitate the proteins (e.g., with acetone (B3395972) or methanol/chloroform) to remove excess reagents. Resuspend the protein pellet and proceed with streptavidin-based affinity purification to enrich for the biotinylated protein-lipid complexes.

Protocol 6: Mass Spectrometry and Data Analysis

-

On-Bead Digestion: The enriched protein-lipid complexes bound to the streptavidin beads are subjected to on-bead digestion with a protease such as trypsin to release the peptides.

-

LC-MS/MS Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[18]

-

Data Analysis: The acquired mass spectra are searched against a protein database to identify the proteins that were cross-linked to the sphingosine probe.

Sphingolipid Signaling Pathways

Photoactivatable clickable sphingosine probes can be used to investigate various aspects of sphingolipid signaling. The diagram below illustrates a simplified overview of the central sphingolipid metabolic pathway.

Caption: Overview of the sphingolipid metabolic pathway.

Conclusion

Photoactivatable clickable sphingosine probes are versatile and powerful tools for elucidating the complex roles of sphingolipids in cellular biology. The synthetic and experimental protocols outlined in this guide provide a framework for researchers to employ these advanced chemical biology techniques to gain unprecedented insights into sphingolipid function. The ability to control the timing of interaction capture and the specificity of labeling makes these probes invaluable for the identification of novel drug targets and the development of new therapeutic strategies targeting sphingolipid pathways.

References

- 1. Click chemistry in sphingolipid research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Bifunctional Sphingosine for Cell-Based Analysis of Protein-Sphingolipid Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.biologists.com [journals.biologists.com]

- 5. caymanchem.com [caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and biological activity of sphingosines with integrated azobenzene switches - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Optical control of sphingolipid biosynthesis using photoswitchable sphingosines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Conformational studies of sphingolipids by NMR spectroscopy. II. Sphingomyelin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mass Spectrometric Analysis of Bioactive Sphingolipids in Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantification of sphingosine-1-phosphate and related sphingolipids by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. lipidmaps.org [lipidmaps.org]

- 13. researchgate.net [researchgate.net]

- 14. Optical control of sphingolipid biosynthesis using photoswitchable sphingosines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. “Fix and Click” for Assay of Sphingolipid Signaling in Single Primary Human Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. interchim.fr [interchim.fr]

- 18. Chemoproteomics Workflows | Thermo Fisher Scientific - SG [thermofisher.com]

An In-depth Technical Guide to Photoclick Sphingosine for Studying Sphingolipid Metabolism

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of photoclick sphingosine (B13886), a powerful chemical probe for the advanced study of sphingolipid metabolism and interactions. It covers the probe's mechanism, detailed experimental protocols, and its application in identifying novel protein-lipid interactions.

Introduction to Photoclick Sphingosine

This compound (pacSph) is a synthetically modified analog of sphingosine, an essential building block for all sphingolipids.[1] It is engineered to serve as a versatile molecular tool for investigating the complex roles of sphingolipids in cellular processes.[2][3] Structurally, it mimics natural sphingosine, allowing it to be integrated into the cell's endogenous metabolic pathways.[1][2]

The key to its utility lies in its bifunctional nature, incorporating two distinct chemical moieties onto the sphingosine backbone:

-

A photoactivatable diazirine group: This group remains inert until activated by UV light. Upon photoactivation, it forms a highly reactive carbene intermediate that covalently cross-links with nearby molecules, primarily interacting proteins.[1][4]

-

A terminal alkyne group: This "clickable" handle enables the molecule to be tagged with a reporter molecule (e.g., a fluorophore or biotin) through a highly specific and efficient bioorthogonal reaction known as click chemistry.[1][]

This dual functionality allows researchers to first trap transient lipid-protein interactions in living cells and then isolate and identify the involved proteins, providing a powerful method for mapping the sphingolipid interactome.[1][6]

Properties of this compound

The physical and chemical properties of this compound are critical for its application in experimental settings.

| Property | Value | Reference |

| IUPAC Name | (2S,3R,E)-2-amino-13-(3-(pent-4-yn-1-yl)-3H-diazirin-3-yl)tridec-4-ene-1,3-diol | [1][] |

| Molecular Formula | C19H33N3O2 | [1] |

| Formula Weight | 335.49 g/mol | [1] |

| Exact Mass | 335.26 | [1][] |

| Purity | >99% | [1][] |

| Appearance | Powder | [] |

| Storage Temperature | -20°C | [1][] |

| Percent Composition | C 68.02%, H 9.91%, N 12.53%, O 9.54% | [1][] |

Mechanism of Action: A Dual-Pronged Approach

The utility of this compound stems from its two orthogonally reactive groups, which can be addressed in a stepwise manner.

-

Metabolic Incorporation: Cells are first incubated with this compound. Due to its structural similarity to endogenous sphingosine, it is taken up by cells and processed by sphingolipid-metabolizing enzymes.[2][6] This allows the probe to be incorporated into more complex sphingolipids like ceramides, sphingomyelin, and glycosphingolipids, effectively distributing the probe throughout the relevant cellular pathways.

-

Photoaffinity Labeling (PAL): After incorporation, cells are exposed to UV light (typically around 360 nm).[8] This activates the diazirine ring, which expels nitrogen gas to generate a highly reactive carbene. This carbene rapidly and indiscriminately forms a covalent bond with any molecule in its immediate vicinity, effectively "trapping" direct binding partners, such as enzymes or structural proteins.[1][9][10]

-

Bioorthogonal "Click" Reaction: The final step involves cell lysis followed by a click chemistry reaction. The alkyne handle on the probe is used to attach a reporter tag, most commonly an azide-modified molecule like biotin (B1667282) (for affinity purification) or a fluorescent dye (for imaging).[1][] This allows for the specific detection and isolation of only those molecules that were successfully labeled by the photoclick probe.

References

- 1. avantiresearch.com [avantiresearch.com]

- 2. CheMondis Marketplace [chemondis.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 6. Bifunctional Sphingosine for Cell-Based Analysis of Protein-Sphingolipid Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Photoactivable sphingosine as a tool to study membrane microenvironments in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. biophysics-reports.org [biophysics-reports.org]

An In-depth Technical Guide to Bifunctional Sphingosine Probes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of bifunctional sphingosine (B13886) probes, powerful chemical tools designed to investigate the complex roles of sphingolipids in cellular processes. By integrating photo-reactive and bioorthogonal functionalities onto a sphingoid backbone, these probes enable the identification of protein-sphingolipid interactions and the visualization of sphingolipid metabolism in living cells with high spatiotemporal resolution.

Core Concepts of Bifunctional Sphingosine Probes

Bifunctional sphingosine probes are synthetic analogs of sphingosine that incorporate two key chemical moieties: a photoactivatable group and a clickable handle .[1][2]

-

Photoactivatable Group: Typically a diazirine ring, this group remains inert until activated by UV light. Upon photoactivation, it forms a highly reactive carbene intermediate that covalently cross-links with nearby molecules, effectively "capturing" interacting proteins.[3][4]

-

Clickable Handle: An alkyne or azide (B81097) group serves as a bioorthogonal handle. This functionality does not react with native cellular components but can be specifically and efficiently ligated to a reporter tag (e.g., a fluorophore or biotin) via a "click" reaction, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[5][6]

A prominent example of such a probe is pacSph (photoactivatable and clickable sphingosine).[1][4] This design allows for a two-step experimental workflow: first, the probe is metabolically incorporated into cellular sphingolipids and cross-linked to interacting proteins in situ; second, the cross-linked complexes are tagged via click chemistry for visualization or enrichment and subsequent identification.[1][7]

Key Applications in Research and Drug Development

Bifunctional sphingosine probes are versatile tools with a wide range of applications:

-

Mapping Protein-Sphingolipid Interactomes: By capturing and identifying proteins that directly interact with sphingolipids, these probes provide valuable insights into the molecular machinery that governs sphingolipid signaling, transport, and metabolism.[1][8]

-

Tracking Sphingolipid Metabolism and Trafficking: The clickable handle allows for the visualization of how sphingosine is metabolized into more complex sphingolipids (e.g., ceramides, sphingomyelin) and transported between different cellular compartments over time.[7][9]

-

Target Identification and Validation for Drug Discovery: These probes can be used to identify the cellular targets of drugs that modulate sphingolipid metabolism or signaling. For instance, they can help characterize the off-target effects of sphingosine kinase inhibitors.[10][11]

-

Studying Sphingolipid-Dependent Signaling Pathways: By identifying the proteins that interact with sphingolipids under specific cellular conditions, researchers can elucidate the downstream effectors of sphingolipid-mediated signaling cascades.[12][13]

Signaling Pathways Involving Sphingosine and its Metabolites

Sphingosine is a central hub in sphingolipid metabolism and is the precursor to the potent signaling molecule, sphingosine-1-phosphate (S1P). S1P exerts its effects by binding to a family of five G protein-coupled receptors (GPCRs), designated S1P₁₋₅, which are expressed in various cell types and couple to different G proteins to initiate a wide array of downstream signaling cascades.[12][13][14]

Experimental Workflows and Protocols

The following sections provide detailed methodologies for the key experiments utilizing bifunctional sphingosine probes.

Identification of Sphingolipid-Interacting Proteins

This workflow outlines the steps for metabolic labeling of cells with pacSph, in situ photo-cross-linking, click chemistry-mediated biotinylation, affinity purification of cross-linked proteins, and their subsequent identification by mass spectrometry.

Detailed Protocol:

-

Metabolic Labeling:

-

Plate cells (e.g., HeLa or MEFs) in appropriate culture dishes and grow to 70-80% confluency. To prevent the degradation of the probe into glycerolipids, the use of S1P lyase-deficient (S1PL⁻/⁻) cells is recommended.[3]

-

Incubate cells with 0.5-6 µM pacSph in serum-free medium for 10 minutes to 4 hours at 37°C.[7][15] The optimal concentration and incubation time should be determined empirically for each cell type.

-

-

Photo-Cross-linking:

-

Wash cells twice with ice-cold PBS to remove excess probe.

-

Place the culture dish on ice and irradiate with UV light (365 nm) for 15-30 minutes using a UV lamp.

-

-

Cell Lysis and Click Chemistry:

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Perform a click reaction by adding the following reagents to the cell lysate: 100 µM biotin-azide, 1 mM CuSO₄, and 1 mM sodium ascorbate (B8700270) (freshly prepared). Incubate for 1 hour at room temperature with gentle agitation.[6][16]

-

-

Affinity Purification:

-

Add streptavidin-coated agarose (B213101) or magnetic beads to the lysate and incubate for 2-4 hours at 4°C to capture the biotinylated protein-lipid complexes.

-

Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

-

Mass Spectrometry Analysis:

-

Elute the bound proteins from the beads using a high-concentration biotin (B1667282) solution or by boiling in SDS-PAGE sample buffer.

-

Resolve the eluted proteins by SDS-PAGE and perform an in-gel digest with trypsin.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.[17][18]

-

Live-Cell Imaging of Sphingolipid Metabolism

This protocol describes the use of fluorescently-tagged sphingosine analogs or the combination of clickable sphingosine probes with fluorescent reporter molecules to visualize sphingolipid trafficking in living cells.

Detailed Protocol:

-

Cell Preparation and Labeling:

-

Plate cells on glass-bottom dishes suitable for live-cell imaging.

-

For direct imaging, incubate cells with a fluorescent sphingosine analog (e.g., NBD-sphingosine) at a concentration of 1-5 µM for 15-30 minutes at 37°C.

-

For click-chemistry based imaging, metabolically label the cells with a clickable sphingosine analog (e.g., cSph or pacSph) as described in section 4.1.1.

-

-

Fixation and Permeabilization (for Click Chemistry):

-

After metabolic labeling, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

-

Click Reaction with a Fluorescent Azide:

-

Prepare a click reaction cocktail containing 1-5 µM of an azide-functionalized fluorophore (e.g., Alexa Fluor 488 azide), 1 mM CuSO₄, and 1 mM sodium ascorbate in PBS.

-

Incubate the fixed and permeabilized cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.

-

-

Imaging:

-

Wash the cells extensively with PBS.

-

Mount the coverslips and image the cells using a fluorescence microscope (e.g., confocal or spinning disk) with the appropriate filter sets for the chosen fluorophore.[15][19]

-

For live-cell imaging with fluorescent analogs, acquire time-lapse images to track the dynamic localization of the probe.

-

Quantitative Data Summary

The following tables summarize key quantitative data obtained from studies utilizing bifunctional sphingosine probes and related analogs.

Table 1: Binding Affinities of Sphingosine Analogs to S1P Receptors

| Compound | S1P₁ Ki (nM) | S1P₃ Ki (nM) | S1P₄ EC₅₀ (nM) | S1P₅ EC₅₀ (nM) | Reference |

| S1P | ~0.8 | ~0.3 | ~30 | ~10 | [5] |

| FTY720-P | ~0.4 | ~0.6 | ~1.3 | ~1.1 | [20] |

| VPC23019 (antagonist) | ~25 | ~300 | >1000 (partial agonist) | >1000 (partial agonist) | [21] |

| Ozanimod | 0.63 (Kd) | - | - | 3.13 (Kd) | [22] |

Table 2: Selected Proteins Identified as Interactors with pacSph in S1PL⁻/⁻ MEFs

| Protein | Gene | Function | Spectral Counts (pacSph/+UV) | Reference |

| Ceramide synthase 5 | CERS5 | Ceramide synthesis | 15 | [17] |

| Sphingomyelin synthase 1 | SGMS1 | Sphingomyelin synthesis | 12 | [17] |

| Fatty acid 2-hydroxylase | FAXDC2 | Sphingolipid metabolism | 10 | [17] |

| Lysosomal integral membrane protein 2 | LIMP2 | Lysosomal protein transport | 22 | [17] |

| ATP-binding cassette sub-family A member 1 | ABCA1 | Lipid transport | 8 | [17] |

Conclusion

Bifunctional sphingosine probes represent a significant advancement in the field of chemical biology, providing researchers with powerful tools to unravel the intricate roles of sphingolipids in health and disease. The ability to identify protein-sphingolipid interactions and visualize sphingolipid dynamics in their native cellular environment offers unprecedented opportunities for understanding fundamental cellular processes and for the development of novel therapeutic strategies targeting sphingolipid-related pathways. As these technologies continue to evolve, they will undoubtedly shed further light on the complex world of lipid biology.

References

- 1. Bifunctional Sphingosine for Cell-Based Analysis of Protein-Sphingolipid Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Sphingosine-1-Phosphate Lyase Deficient Cells as a Tool to Study Protein Lipid Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Characterization of a Sphingosine 1-Phosphate Receptor Antagonist Prodrug - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Sphingosine Kinase Activity Assay - Echelon Biosciences [echelon-inc.com]

- 11. A real-time high-throughput fluorescence assay for sphingosine kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sphingosine-1-phosphate receptors and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Monitoring sphingolipid trafficking in cells using fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Protocol for the visualization and identification of S-palmitoylated proteins in HCT-116 cells using metabolic labeling via click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. [PDF] Identifying specific protein interaction partners using quantitative mass spectrometry and bead proteomes | Semantic Scholar [semanticscholar.org]

- 19. Fluorescence Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Frontiers | Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 [frontiersin.org]

The Role of Photoclick Sphingosine in Elucidating Lipid-Protein Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sphingolipids are a critical class of lipids that function not only as structural components of cellular membranes but also as key signaling molecules in a myriad of cellular processes, including cell growth, differentiation, and apoptosis. The intricate interplay between sphingolipids and proteins governs these functions. However, studying these interactions within a native cellular context has been a significant challenge due to the transient and non-covalent nature of these associations. The development of photoclick sphingosine (B13886) (pacSph) has provided a powerful chemical biology tool to overcome these hurdles. This bifunctional probe, equipped with a photoactivatable diazirine group and a clickable alkyne moiety, enables the covalent capture of interacting proteins in living cells and their subsequent identification and quantification through mass spectrometry-based proteomics. This technical guide provides an in-depth overview of the application of photoclick sphingosine in lipid-protein interaction studies, detailing experimental protocols, presenting quantitative data, and illustrating relevant biological pathways and workflows.

Introduction to this compound

This compound is a chemically modified analog of sphingosine designed for the study of lipid-protein interactions and sphingolipid metabolism in living cells.[1][2] Its structure incorporates two key features:

-

A photoactivatable diazirine group: Upon irradiation with ultraviolet (UV) light, this group forms a highly reactive carbene intermediate that covalently crosslinks with nearby molecules, including interacting proteins.[3][4]

-

A terminal alkyne moiety: This "clickable" handle allows for the bioorthogonal ligation of reporter tags, such as fluorophores for imaging or biotin (B1667282) for affinity purification, via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[4][5]

This dual functionality allows for the in situ trapping of sphingolipid-protein interactions in their native cellular environment, followed by the enrichment and identification of the crosslinked proteins.[6][7] To ensure the specificity of labeling sphingolipid-interacting proteins, experiments are often conducted in cells deficient in sphingosine-1-phosphate lyase (SGPL1).[8][9] This enzyme is responsible for the degradation of sphingosine-1-phosphate, and its absence prevents the metabolic breakdown of the photoclick probe and its incorporation into other lipid classes.[8]

Sphingolipid Metabolism and Signaling Pathways

This compound is metabolized by cells, entering into the endogenous sphingolipid metabolic pathways.[1] Understanding these pathways is crucial for interpreting experimental results.

References

- 1. Overview of Sphingolipid Metabolism Pathways | BioRender Science Templates [biorender.com]

- 2. researchgate.net [researchgate.net]

- 3. journals.biologists.com [journals.biologists.com]

- 4. Sphingosine 1-phosphate: lipid signaling in pathology and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. SPHINGOSINE-1-PHOSPHATE SIGNALING AND ITS ROLE IN DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Sphingosine-1-Phosphate Lyase Deficient Cells as a Tool to Study Protein Lipid Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bifunctional Sphingosine for Cell-Based Analysis of Protein-Sphingolipid Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring Sphingolipid Trafficking with Chemical Tools: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical tools available for studying the intricate pathways of sphingolipid trafficking. Dysregulation of sphingolipid metabolism and transport is implicated in a wide range of diseases, including cancer, neurodegenerative disorders, and metabolic diseases, making the enzymes and lipids of these pathways attractive therapeutic targets.[1][2] This guide details the application of various chemical probes and inhibitors, presents quantitative data for their use, and offers detailed experimental protocols for their implementation in a research setting.

Chemical Probes for Visualizing Sphingolipid Dynamics

A variety of chemical tools have been engineered to probe the complexities of sphingolipid metabolism and transport within cells. These tools can be broadly categorized into fluorescently labeled lipids, photoactivatable probes, and clickable analogs.

-

Fluorescently Labeled Sphingolipids: These are sphingolipid analogs conjugated to a fluorophore, such as NBD (Nitrobenzoxadiazole) or BODIPY (Boron-dipyrromethene).[3][4][5][6] They allow for real-time visualization of sphingolipid uptake, transport, and localization in living cells using fluorescence microscopy.[3]

-

Photoactivatable Sphingolipids: These probes offer spatiotemporal control over the release of sphingolipids within the cell.[1][7][8][9] "Caged" sphingolipids, for instance, are rendered inactive by a photolabile protecting group that can be removed by UV light, releasing the bioactive lipid at a specific time and location.[1][8] Photoswitchable ceramides (B1148491), such as caCers, contain an azobenzene (B91143) moiety that can be reversibly isomerized with light of different wavelengths, allowing for the optical control of their metabolic conversion.[10]

-

Clickable Sphingolipid Analogs: These probes are modified with a small, bioorthogonal handle, typically an alkyne or an azide (B81097) group.[1][2][11] This modification is minimally perturbative and allows the lipid to be metabolized and trafficked similarly to its endogenous counterpart.[1] Following a desired incubation period, the cells are fixed, and a fluorescent reporter or affinity tag is attached to the probe via a highly specific and efficient "click" reaction.[1][12] This approach enables the visualization and identification of the probe and its metabolites.[1][2]

Inhibitors of Sphingolipid Metabolism and Transport

Small molecule inhibitors that target specific enzymes in the sphingolipid metabolic and trafficking pathways are invaluable tools for dissecting the roles of these enzymes and their products. By blocking a particular step, researchers can study the resulting accumulation of substrates and depletion of products, and their effects on cellular processes.

Key enzyme targets for which inhibitors have been developed include:

-

Ceramide Synthases (CerS): Fumonisin B1 is a well-known inhibitor of CerS.[13]

-

Dihydroceramide Desaturase (DES): GT11 is an example of a DES1 inhibitor.[13]

-

Sphingomyelinases (SMases): There are inhibitors available for both acid and neutral sphingomyelinases, such as GW4869 for nSMase.[13][14]

-

Sphingosine Kinases (SphK): Specific inhibitors exist for both isoforms, SphK1 and SphK2.[15][16][17]

-

Ceramide Transport Protein (CERT): HPA-12 is a potent inhibitor of CERT, which is crucial for the non-vesicular transport of ceramide from the endoplasmic reticulum (ER) to the Golgi.[18][19][20]

Quantitative Data for Chemical Tools

The effective use of chemical probes and inhibitors requires careful consideration of their optimal concentrations and properties. The following tables summarize key quantitative data for a selection of these tools.

| Chemical Probe | Type | Typical Concentration | Application |

| NBD-sphingosine | Fluorescent | 2-10 µM | Real-time imaging of transport to the Golgi.[3] |

| pacSph | Photoactivatable, Clickable | Not specified | Studying sphingolipid metabolism and protein interactions.[21] |

| Azido-Sphingolipid E | Clickable | 10-50 µM | Metabolic labeling and visualization.[12] |

| caCers | Photoswitchable, Clickable | Not specified | Optical control of sphingolipid metabolism.[10] |

Table 1: Chemical Probes for Sphingolipid Trafficking

| Inhibitor | Target Enzyme | IC50 / Effective Concentration |

| Fumonisin B1 | Ceramide Synthases (CerS) | 0.1 µM (in rat liver microsomes)[13] |

| GW4869 | Neutral Sphingomyelinase 2 (nSMase2) | 1 µM[13] |

| HPA-12 | Ceramide Transport Protein (CERT) | Potent inhibitor[18][19] |

| Safingol | Protein Kinase C (PKC), Sphingosine Kinase (SphK) | Not specified |

| Fenretinide | Dihydroceramide Desaturase (DES) | Not specified |

Table 2: Inhibitors of Sphingolipid Metabolism and Transport

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of enzymes and lipids in sphingolipid metabolism is crucial for understanding the points of intervention for chemical tools. The following diagrams, rendered in DOT language, illustrate key pathways and experimental workflows.

Caption: Overview of Sphingolipid Metabolism and Trafficking Pathways with Sites of Action for Key Inhibitors.

Caption: Experimental Workflow for Visualizing Sphingolipid Trafficking Using Click Chemistry.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments cited in this guide.

Protocol 1: Metabolic Labeling and Visualization of Sphingolipids using Click Chemistry

This protocol is adapted from procedures for using clickable sphingolipid analogs like Azido-Sphingolipid E.[12]

Materials:

-

Cultured cells (e.g., HeLa, CHO) grown on glass-bottom dishes or coverslips

-

Clickable sphingolipid analog (e.g., Azido-Sphingolipid E) stock solution in ethanol (B145695) or DMSO

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Click reaction cocktail:

-

Fluorescent alkyne or azide (e.g., Alexa Fluor 488 DIBO Alkyne)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate

-

-

DAPI solution (1 µg/mL in PBS) for nuclear staining (optional)

-

Mounting medium

Procedure:

-

Cell Seeding: Plate cells to achieve 50-70% confluency on the day of the experiment.

-

Metabolic Labeling: a. Prepare labeling medium by diluting the clickable sphingolipid stock solution in pre-warmed complete culture medium to a final concentration of 10-50 µM. b. Remove the existing medium from the cells and replace it with the labeling medium. c. Incubate the cells for 4-24 hours at 37°C in a humidified incubator with 5% CO₂. The optimal time should be determined empirically.

-

Washing: Gently wash the cells three times with pre-warmed PBS to remove unincorporated probe.

-

Cell Fixation: a. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature. b. Wash the cells three times with PBS.

-

Permeabilization: a. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. b. Wash the cells three times with PBS.

-

Click Reaction: a. Prepare the click reaction cocktail according to the manufacturer's instructions immediately before use. b. Add the cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

-

Washing and Staining: a. Wash the cells three times with a wash buffer (e.g., PBS with 0.05% Tween-20). b. (Optional) Stain the nuclei with DAPI solution for 5 minutes. c. Wash the cells three times with PBS.

-

Imaging: Mount the coverslips on a microscope slide with mounting medium and visualize using a fluorescence microscope.

Protocol 2: Monitoring Sphingolipid Transport with NBD-Sphingosine

This protocol is based on the use of NBD-sphingosine to visualize its transport to the Golgi apparatus.[3]

Materials:

-

Cultured cells on glass-bottom dishes

-

NBD-sphingosine

-

Defatted bovine serum albumin (BSA)

-

Hanks' Balanced Salt Solution with HEPES (HBSS/HEPES)

-

Complete culture medium

-

Fluorescence microscope with an environmental chamber

Procedure:

-

Preparation of NBD-sphingosine-BSA Complex: a. Prepare a stock solution of NBD-sphingosine in ethanol. b. Inject the ethanol solution into a vortexing solution of defatted BSA in HBSS/HEPES to achieve a final labeling concentration of 2-10 µM.

-

Cell Labeling: a. Wash cells once with pre-warmed (37°C) HBSS/HEPES. b. Incubate cells with the NBD-sphingosine-BSA complex solution at 4°C for 30 minutes to allow binding to the plasma membrane while minimizing endocytosis. c. Rinse the cells several times with ice-cold HBSS/HEPES to remove the unbound probe.

-

Chase Period and Imaging: a. Add pre-warmed (37°C) complete culture medium to the cells. b. Immediately transfer the dish to a fluorescence microscope equipped with an environmental chamber maintained at 37°C and 5% CO₂. c. Acquire images at various time points (e.g., 0, 15, 30, 60 minutes) to monitor the internalization of NBD-sphingosine and its transport to the Golgi. Use a standard FITC/GFP filter set.

Protocol 3: Using Photoactivatable Sphingolipids for Spatiotemporal Studies

This is a general protocol for using caged sphingolipid probes.

Materials:

-

Cultured cells on glass-bottom dishes

-

Caged sphingolipid probe (e.g., lyso-pacSph)

-

UV light source (e.g., 365 nm LED) coupled to the microscope

-

Click chemistry reagents (if the probe is also clickable)

-

Fluorescence microscope

Procedure:

-

Probe Loading: Incubate cells with the caged sphingolipid probe. The probe may be designed to accumulate in a specific organelle.[1]

-

Pre-activation Imaging: Acquire baseline fluorescence images if the probe or cell has other fluorescent markers.

-

Photoactivation ("Uncaging"): a. Select a region of interest (ROI) within a cell. b. Expose the ROI to a brief pulse of UV light to uncage the sphingolipid probe, releasing the active lipid.

-

Post-activation Imaging: Acquire a time-lapse series of images to monitor the trafficking and downstream effects of the released sphingolipid.

-

Analysis: a. If using a clickable probe, fix the cells at a desired time point after uncaging and perform the click reaction as in Protocol 1 to visualize the probe's metabolites and localization. b. Analyze the fluorescence intensity changes and localization of reporters to understand the dynamics of sphingolipid signaling and transport.

Conclusion

The chemical tools described in this guide offer powerful and versatile approaches to dissecting the complex and dynamic processes of sphingolipid trafficking and metabolism. By combining the use of fluorescent, photoactivatable, and clickable probes with specific inhibitors, researchers can gain unprecedented insights into the roles of sphingolipids in health and disease. The detailed protocols provided herein serve as a starting point for the implementation of these techniques, which are essential for advancing our understanding of sphingolipid biology and for the development of novel therapeutic strategies.

References

- 1. journals.biologists.com [journals.biologists.com]

- 2. The use of click chemistry in sphingolipid research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Use of fluorescent sphingolipid analogs to study lipid transport along the endocytic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Using fluorescent sphingolipid analogs to study intracellular lipid trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. portlandpress.com [portlandpress.com]

- 8. par.nsf.gov [par.nsf.gov]

- 9. portlandpress.com [portlandpress.com]

- 10. Optical manipulation of sphingolipid biosynthesis using photoswitchable ceramides | eLife [elifesciences.org]

- 11. Click chemistry in sphingolipid research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Small Molecule Inhibitors Targeting Biosynthesis of Ceramide, the Central Hub of the Sphingolipid Network - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Drug targeting of sphingolipid metabolism: sphingomyelinases and ceramidases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Sphingosine kinase 2 regulates insulin receptor trafficking in hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Natural Ligand-Mimetic and Nonmimetic Inhibitors of the Ceramide Transport Protein CERT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Natural Ligand-Mimetic and Nonmimetic Inhibitors of the Ceramide Transport Protein CERT - PMC [pmc.ncbi.nlm.nih.gov]

- 20. encyclopedia.pub [encyclopedia.pub]

- 21. Approaches for probing and evaluating mammalian sphingolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

Photoclick Sphingosine: A Technical Guide to its Discovery and Application in Chemical Biology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photoclick sphingosine (B13886) is a powerful chemical probe designed for the study of sphingolipid biology. This bifunctional molecule incorporates two key chemical moieties: a photoactivatable diazirine group and a clickable alkyne group. This unique design enables researchers to investigate the interactions and metabolism of sphingosine with unprecedented detail. Upon photoactivation with UV light, the diazirine group forms a reactive carbene that covalently crosslinks to nearby interacting molecules, primarily proteins. The alkyne handle allows for the subsequent attachment of reporter tags, such as fluorophores or biotin (B1667282), via copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry"). This allows for the visualization and enrichment of crosslinked species for identification and analysis.[1][2] This guide provides an in-depth overview of photoclick sphingosine, its development, and its application in elucidating the complex roles of sphingolipids in cellular processes.

Core Concepts and Design

This compound, also known as pacSph, was developed to overcome the challenges of studying lipid-protein interactions, which are often transient and of low affinity.[3][4] Its design as a sphingosine analog allows it to be integrated into endogenous sphingolipid metabolic pathways.[1][5] To prevent its degradation and allow for the study of its metabolic fate, experiments are often conducted in cells deficient in sphingosine-1-phosphate lyase (S1PL), the enzyme that irreversibly cleaves phosphorylated sphingosine.[2][3]

The key features of this compound are:

-

Photoaffinity Labeling: The diazirine group, upon UV irradiation, generates a highly reactive carbene that can insert into C-H and N-H bonds in close proximity, covalently capturing interacting proteins.[1]

-

Click Chemistry: The terminal alkyne group provides a bioorthogonal handle for the specific attachment of reporter molecules, such as fluorescent dyes for imaging or biotin for affinity purification and subsequent identification by mass spectrometry.[1]

Sphingolipid Metabolism and Signaling

To understand the context in which this compound is utilized, it is essential to have a grasp of the sphingolipid metabolic and signaling pathways. Sphingolipids are a class of lipids that play critical roles in cell membrane structure and as signaling molecules. The central molecule in sphingolipid metabolism is ceramide, which can be synthesized de novo or through the salvage pathway. Ceramide can be further metabolized to more complex sphingolipids like sphingomyelin (B164518) and glycosphingolipids, or it can be broken down to sphingosine. Sphingosine can then be phosphorylated by sphingosine kinases (SphK1 and SphK2) to form sphingosine-1-phosphate (S1P), a potent signaling molecule that regulates diverse cellular processes, including cell growth, survival, migration, and immune responses, by binding to a family of G protein-coupled receptors (S1PR1-5).[6]

Caption: Simplified overview of the sphingolipid metabolic and signaling pathway.

Quantitative Data

A key application of this compound is the identification of sphingolipid-binding proteins on a proteome-wide scale. The seminal study by Haberkant et al. (2016) utilized a quantitative proteomics approach to identify over 180 potential sphingolipid-interacting proteins in mouse embryonic fibroblasts (MEFs).[3][4] The table below summarizes a selection of these identified proteins, categorized by their primary cellular function. It is important to note that while this study provided a comprehensive list of potential interactors, detailed biophysical characterization, such as the determination of binding affinities (Kd values), was not performed for the majority of these proteins and remains a subject for future investigations.

| Protein Category | Selected Identified Proteins |

| Enzymes | Acyl-CoA synthetase long-chain family member 1 (ACSL1), Fatty acid synthase (FASN), Ceramide synthase 5 (CERS5) |

| Transporters | ATP synthase subunit alpha, mitochondrial (ATP5A1), Solute carrier family 2, facilitated glucose transporter member 1 (SLC2A1) |

| Structural Proteins | Vimentin (VIM), Tubulin beta chain (TUBB5), Actin, cytoplasmic 1 (ACTB) |

| Signaling Proteins | 14-3-3 protein zeta/delta (YWHAZ), Ras-related protein Rab-7a (RAB7A), Guanine nucleotide-binding protein G(i) subunit alpha-2 (GNAI2) |

| Chaperones | Heat shock protein 90-alpha (HSP90AA1), T-complex protein 1 subunit alpha (TCP1) |

Note: This table represents a small subset of the proteins identified in the study by Haberkant et al. (2016). The original publication should be consulted for the complete dataset.[3]

Experimental Protocols

The successful application of this compound relies on a carefully executed multi-step experimental workflow. The following sections provide a detailed methodology for the key experiments.

Cell Culture and Labeling with this compound

This protocol is adapted from the work of Haberkant et al. (2016) and is suitable for adherent mammalian cells.[3]

-

Cell Seeding: Plate cells (e.g., S1PL-/- MEFs) in appropriate culture dishes to achieve 70-80% confluency on the day of the experiment.

-

Starvation (Optional but Recommended): To enhance the uptake and incorporation of the probe, cells can be starved in serum-free or delipidated serum-containing medium for 2-4 hours prior to labeling.

-

Labeling:

-

Prepare a working solution of this compound (pacSph) in pre-warmed culture medium. A typical final concentration is 5-10 µM.[3]

-

Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).

-

Add the pacSph-containing medium to the cells and incubate for a specified period (e.g., 1 hour) at 37°C in a CO2 incubator. The optimal incubation time should be determined empirically for the specific cell type and experimental goals.

-

-

Washing: After incubation, remove the labeling medium and wash the cells three times with ice-cold PBS to remove unincorporated probe.

UV Crosslinking

This step covalently links the this compound probe to its interacting proteins.

-

Preparation: After the final PBS wash, add a minimal amount of ice-cold PBS to the cells to prevent them from drying out.

-

UV Irradiation: Place the culture dish on ice and irradiate with UV light. The specific parameters for UV crosslinking need to be optimized, but a common starting point is to use a 365 nm UV source with an energy of 1-2 J/cm².[7] The duration of irradiation will depend on the intensity of the UV lamp.

-

Post-Crosslinking: Immediately after irradiation, proceed to cell lysis.

Cell Lysis and Protein Extraction

-

Lysis Buffer: Use a lysis buffer compatible with subsequent click chemistry and protein purification. A common choice is a RIPA buffer or a buffer containing 1% SDS. The buffer should be supplemented with protease and phosphatase inhibitors.

-

Lysis: Add the lysis buffer to the cells, scrape the cells, and collect the lysate.

-

Sonication/Homogenization: Sonicate or homogenize the lysate to shear cellular DNA and ensure complete lysis.

-

Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

Click Chemistry Reaction

This step attaches a reporter molecule (e.g., biotin-azide) to the alkyne handle of the this compound.

-

Reaction Cocktail: Prepare the click chemistry reaction cocktail. For a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a typical cocktail includes:

-

Biotin-azide (or a fluorescent azide)

-

Copper(II) sulfate (B86663) (CuSO4)

-

A reducing agent (e.g., sodium ascorbate)

-

A copper-chelating ligand (e.g., TBTA or THPTA) to stabilize the Cu(I) ion and improve reaction efficiency.

-

-

Reaction: Add the click reaction cocktail to the protein lysate. Incubate for 1-2 hours at room temperature with gentle rotation, protected from light.

Enrichment of Biotinylated Proteins

-

Affinity Resin: Use streptavidin-coated magnetic beads or agarose (B213101) resin to capture the biotinylated protein-lipid complexes.

-

Incubation: Add the streptavidin resin to the lysate and incubate for 1-2 hours at 4°C with gentle rotation.

-

Washing: Wash the beads extensively with a series of stringent wash buffers to remove non-specifically bound proteins. This may include buffers with high salt concentrations, detergents (e.g., SDS), and urea.

-

Elution: Elute the bound proteins from the beads. This can be achieved by boiling the beads in SDS-PAGE sample buffer or by using a buffer containing a high concentration of biotin to compete for binding to streptavidin.

Mass Spectrometry Analysis

-

Sample Preparation: The eluted proteins are typically subjected to in-solution or in-gel tryptic digestion to generate peptides.

-

LC-MS/MS: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Chromatography: Peptides are separated on a reverse-phase C18 column using a gradient of an organic solvent (e.g., acetonitrile) in an aqueous mobile phase containing a small amount of acid (e.g., formic acid).[8][9][10]

-

Mass Spectrometry: The eluted peptides are ionized (typically by electrospray ionization) and analyzed in a mass spectrometer. In a typical data-dependent acquisition (DDA) workflow, the mass spectrometer alternates between acquiring a full MS scan to measure the mass-to-charge ratio (m/z) of the intact peptides and acquiring MS/MS scans of the most intense peptides from the MS1 scan. In the MS/MS scan, the selected peptide is fragmented, and the m/z of the resulting fragment ions is measured.[11]

-

-

Data Analysis:

-

The acquired MS/MS spectra are searched against a protein sequence database using a search engine (e.g., MaxQuant, Mascot).[7]

-

The search engine identifies the peptides and, by extension, the proteins from which they originated.

-